molecular formula C18H18N8 B2719045 6-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)picolinonitrile CAS No. 2320852-63-7

6-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)picolinonitrile

Cat. No.: B2719045
CAS No.: 2320852-63-7
M. Wt: 346.398
InChI Key: WXLAMCFXAFBBMN-UHFFFAOYSA-N
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Description

6-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)picolinonitrile is a high-purity chemical reagent intended for research applications. This compound features a complex molecular structure incorporating a triazolopyridazine core, an azetidine ring, and a picolinonitrile group. Such structures are of significant interest in medicinal chemistry and drug discovery research, particularly in the development of protein kinase inhibitors. Compounds with triazolopyridazine scaffolds have been investigated for their potential in modulating various disease pathways, including in oncology. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the available safety data sheets and conduct their own literature review to determine specific applications for their work.

Properties

IUPAC Name

6-[[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8/c1-24(15-4-2-3-13(9-19)20-15)14-10-25(11-14)17-8-7-16-21-22-18(12-5-6-12)26(16)23-17/h2-4,7-8,12,14H,5-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLAMCFXAFBBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C5=CC=CC(=N5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)picolinonitrile , with the CAS number 2201777-91-3 , is a novel triazolo-pyridazine derivative that has garnered attention for its potential biological activities, particularly in cancer research. This article provides a detailed examination of its biological activity, including its synthesis, mechanism of action, and efficacy against various cancer cell lines.

  • Molecular Formula : C17H20N8O2
  • Molecular Weight : 368.401 g/mol
  • IUPAC Name : 6-[[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]-3-methyl-1H-pyrimidine-2,4-dione
  • Solubility : Not available

Synthesis and Structure

The synthesis of this compound involves the reaction of various precursors including cyclopropyl and triazole derivatives. The structural complexity contributes to its unique biological properties. The presence of the triazolo and pyridazine moieties is thought to enhance its interaction with biological targets.

The primary mechanism through which this compound exhibits biological activity is believed to involve the inhibition of specific kinases that are pivotal in cancer cell proliferation and survival. Notably, the compound has been evaluated for its inhibitory effects on c-Met kinase, a known target in cancer therapy.

In Vitro Studies

Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic effects observed with related compounds:

CompoundCell LineIC50 (μM)Notes
12eA5491.06 ± 0.16Significant cytotoxicity
12eMCF-71.23 ± 0.18Significant cytotoxicity
12eHeLa2.73 ± 0.33Significant cytotoxicity
ForetinibA5490.090Positive control

These results indicate that compounds similar to This compound could potentially serve as effective agents in cancer treatment by targeting c-Met kinase.

Case Studies

In a study published in PMC, researchers synthesized and evaluated several triazolo-pyridazine derivatives for their anticancer properties. Among these, compound 12e was highlighted for its potent inhibitory activity against c-Met kinase and its effectiveness in inducing apoptosis in cancer cells. The study concluded that structural modifications significantly influence the biological activity of these compounds, suggesting a pathway for further optimization and development .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s 3-cyclopropyl and 6-azetidine-picolinonitrile groups distinguish it from CAS 1022150-57-7, which features a thioquinoline linkage. These structural differences likely alter solubility, bioavailability, and target specificity.
  • Synthetic Flexibility : The 8-chloro derivatives () serve as versatile intermediates for introducing diverse substituents via cross-coupling reactions, whereas the target compound’s synthesis emphasizes azetidine and nitrile integration .
  • Biological Implications: While some heterocycles (e.g., imidazoquinolines like IQ in ) are carcinogenic, the triazolopyridazine core’s electronic profile may reduce genotoxicity risks .
Pharmacokinetic and Binding Affinity Trends
  • Azetidine vs. Thioether Linkages : The azetidine ring in the target compound may improve metabolic stability compared to the thioether in CAS 1022150-57-7, which could be susceptible to oxidation .
  • Picolinonitrile vs. Quinoline: The nitrile group in the target compound may engage in dipole-dipole interactions with enzyme active sites, whereas the planar quinoline in CAS 1022150-57-7 might favor DNA intercalation .

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